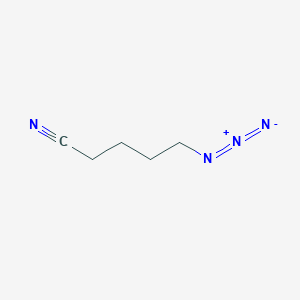

5-Azidopentanenitrile

Description

Properties

IUPAC Name |

5-azidopentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-4-2-1-3-5-8-9-7/h1-3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTVOGYLNRPLLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=[N+]=[N-])CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391103 | |

| Record name | 5-azidopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21994-41-2 | |

| Record name | NSC137896 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-azidopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Precursor Chemistry of 5 Azidopentanenitrile

Established Synthetic Methodologies for 5-Azidopentanenitrile Preparation

The synthesis of this compound is most commonly achieved through nucleophilic substitution reactions involving halogenated alkane nitrile precursors. This method is well-documented and provides a reliable route to the desired product.

Synthesis from Halogenated Alkane Nitrile Precursors

The most prevalent method for synthesizing this compound involves the reaction of a 5-halopentanenitrile with an azide (B81097) salt. This is a classic example of a nucleophilic substitution reaction, where the azide ion (N₃⁻) displaces a halide ion (Cl⁻ or Br⁻).

5-Chloropentanenitrile is frequently used as the starting material. nih.govnih.gov The reaction is typically carried out by treating 5-chloropentanenitrile with sodium azide (NaN₃). nih.gov Dimethyl sulfoxide (B87167) (DMSO) is often employed as the solvent, and the reaction mixture is heated to facilitate the substitution. nih.gov One specific protocol involves heating a mixture of 5-chloropentanenitrile and sodium azide in DMSO at 50°C overnight. nih.gov Following the reaction, an aqueous workup and extraction with a solvent like dichloromethane (B109758) (DCM) are performed to isolate the product. nih.gov

Similarly, 5-bromopentanenitrile serves as an effective precursor for the synthesis of this compound. rsc.orggoogle.comgoogle.com The bromo-substituent is a good leaving group, often leading to efficient substitution by the azide nucleophile. The general procedure is analogous to that used for the chloro-derivative, involving an azide salt in a suitable solvent. google.comgoogle.com

Table 1: Synthesis of this compound from Halogenated Precursors

| Precursor | Reagent | Solvent | Temperature | Reaction Time | Reference |

| 5-Chloropentanenitrile | Sodium Azide (NaN₃) | DMSO | 50°C | Overnight | nih.gov |

| 5-Bromopentanenitrile | Not Specified | Not Specified | Not Specified | Not Specified | google.comgoogle.com |

Conversion Routes from 5-Aminopentanenitrile (B3042388) to this compound

While the reduction of this compound to 5-aminopentanenitrile is a documented transformation, the reverse conversion is less commonly reported as a primary synthetic route. google.comgoogle.com In principle, the conversion of a primary amine, such as 5-aminopentanenitrile, to an azide can be accomplished through a two-step diazotization reaction. This general method involves treating the primary amine with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), to form a diazonium salt. The resulting diazonium salt can then be reacted with an azide source, like sodium azide, to yield the corresponding alkyl azide. However, specific, detailed protocols for the application of this method to 5-aminopentanenitrile are not prominently featured in the reviewed literature, which favors the halide substitution pathway.

Investigation of Alternative Starting Materials and Reagents in this compound Synthesis

Research into alternative starting materials aims to provide more sustainable or cost-effective synthetic routes. acs.org While halogenated nitriles are the dominant precursors for this compound, other functional groups could theoretically be used. For instance, a precursor such as 5-hydroxypentanenitrile (B2624086) could potentially be converted to the azide. This would typically involve converting the alcohol into a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an azide salt.

The exploration of novel reagents is another avenue for synthetic development. tgjonesonline.co.uktgjonesonline.co.uk This could include investigating different azide sources beyond sodium azide or the use of phase-transfer catalysts to facilitate the reaction between the organic precursor and the inorganic azide salt, potentially allowing for less polar solvents or lower reaction temperatures. The use of catalysts is a core principle of green chemistry that can make processes more efficient. acs.org However, the current literature on the synthesis of this compound is largely centered on the well-established halide displacement method. nih.govrsc.orggoogle.comgoogle.com

Reactivity and Mechanistic Investigations of 5 Azidopentanenitrile

Cycloaddition Reactions of the Azide (B81097) Moiety of 5-Azidopentanenitrile

The azide functional group is a prominent 1,3-dipole, widely utilized in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. This reactivity is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, enabling the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. The reaction is characterized by its mild conditions, high efficiency, and compatibility with a wide range of functional groups. In the context of this compound, the azide group readily participates in this transformation.

The mechanism involves the in situ formation of a copper(I) acetylide species, which then reacts with the azide in a stepwise manner. This catalytic cycle typically utilizes a copper(II) source, such as CuSO₄, with a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species. The reaction proceeds with high regioselectivity, exclusively yielding the 1,4-isomer. When this compound reacts with a terminal alkyne, such as phenylacetylene (B144264), under CuAAC conditions, the expected product is 1-(4-cyanobutyl)-4-phenyl-1H-1,2,3-triazole.

The reaction tolerates various solvents, including water and organic solvents like t-butanol, DMSO, and DMF, often in mixtures. The nitrile group in this compound is generally inert under these conditions, allowing for the selective formation of the triazole ring.

Table 1: Representative Conditions for CuAAC with this compound

| Alkyne | Catalyst System | Solvent | Temperature | Product |

|---|---|---|---|---|

| Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | Room Temp. | 1-(4-cyanobutyl)-4-phenyl-1H-1,2,3-triazole |

| Propargyl Alcohol | CuI, DIPEA | CH₂Cl₂ | Room Temp. | 1-(4-cyanobutyl)-4-(hydroxymethyl)-1H-1,2,3-triazole |

This table represents typical, expected outcomes based on established CuAAC methodologies.

To circumvent the potential cytotoxicity of copper catalysts in biological systems, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. This reaction relies on the high ring strain of cyclooctyne (B158145) derivatives, such as dibenzocyclooctyne (DBCO), to drive the cycloaddition with azides without the need for a metal catalyst. The reaction is bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes.

In a SPAAC reaction, this compound would react rapidly with a strained cyclooctyne under physiological conditions (aqueous media, room temperature) to form a stable, fused triazole product. The rate of SPAAC is highly dependent on the structure of the cyclooctyne. For instance, derivatives with electron-withdrawing fluorine atoms or fused aromatic rings exhibit enhanced reactivity. The reaction of this compound with a dibenzocyclooctyne (DBCO) derivative would yield a complex triazole with the cyanobutyl chain attached to the nitrogen of the triazole ring.

Table 2: Common Cyclooctynes and Expected Reactivity with this compound in SPAAC

| Cyclooctyne Reagent | Typical Conditions | Expected Product Class |

|---|---|---|

| Dibenzocyclooctyne (DBCO) | PBS buffer, pH 7.4, 37 °C | Dibenzo-fused triazole derivative |

| Bicyclononyne (BCN) | Acetonitrile/Water, RT | Bicyclo[6.1.0]nonyne-fused triazole |

This table illustrates the expected reactivity based on known SPAAC principles.

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary method to CuAAC, yielding the opposite regioisomer: the 1,5-disubstituted 1,2,3-triazole. Unlike CuAAC, RuAAC can also engage internal alkynes, leading to fully substituted triazoles. The most common catalysts are pentamethylcyclopentadienyl ruthenium chloride complexes, such as [CpRuCl(COD)] or [CpRuCl(PPh₃)₂].

The proposed mechanism for RuAAC involves an oxidative coupling of the alkyne and azide to a ruthenium center, forming a six-membered ruthenacycle intermediate. This is followed by reductive elimination to release the 1,5-triazole product and regenerate the catalyst. When this compound is reacted with a terminal alkyne like phenylacetylene under RuAAC conditions, the product is 1-(4-cyanobutyl)-5-phenyl-1H-1,2,3-triazole.

This reaction is typically performed in non-protic organic solvents such as toluene, benzene, or THF under an inert atmosphere. The functional group tolerance is high, and the nitrile moiety of this compound remains unaffected during the cycloaddition.

Table 3: Typical Reaction Parameters for RuAAC with this compound

| Alkyne | Catalyst | Solvent | Temperature | Product |

|---|---|---|---|---|

| Phenylacetylene | [CpRuCl(COD)] | Toluene | 60-80 °C | 1-(4-cyanobutyl)-5-phenyl-1H-1,2,3-triazole |

| 1-Hexyne | [CpRuCl(PPh₃)₂] | Benzene | 80 °C | 1-(4-cyanobutyl)-5-butyl-1H-1,2,3-triazole |

This table outlines expected products and conditions based on established RuAAC methodology.

Other Key Reactions of the Azide Functionality of this compound

The azide group in this compound is a versatile functional group that can undergo a variety of chemical transformations. This section explores two key reaction pathways: reductive amination to form valuable amino compounds and nitrosative decomposition, which highlights the reactivity of the azide moiety under specific conditions.

Reductive Amination and Formation of Amino Compounds from this compound

The reduction of the azide group in this compound opens up pathways to synthesize various important amino compounds, including 5-aminopentanenitrile (B3042388), 1,5-diaminopentane (cadaverine), and potentially the heterocyclic compound piperidine (B6355638) through intramolecular cyclization. The course of the reaction is highly dependent on the choice of reducing agent and the reaction conditions.

Formation of 5-Aminopentanenitrile:

Selective reduction of the azide group in the presence of the nitrile functionality can be achieved using specific catalytic hydrogenation conditions. This transformation yields 5-aminopentanenitrile, a bifunctional molecule with both an amine and a nitrile group.

Plausible Reaction Scheme for the Formation of 5-Aminopentanenitrile:

| Reactant | Product | Reagents and Conditions |

| This compound | 5-Aminopentanenitrile | H₂, Catalyst (e.g., Pd/C) |

Formation of 1,5-Diaminopentane (Cadaverine):

A more extensive reduction can convert both the azide and the nitrile groups into primary amines, yielding 1,5-diaminopentane, a compound commonly known as cadaverine. This diamine is a valuable monomer in the production of polyamides, such as Nylon 5,6. This complete reduction typically requires stronger reducing agents or more forcing reaction conditions compared to the selective reduction of the azide.

Plausible Reaction Scheme for the Formation of 1,5-Diaminopentane:

| Reactant | Product | Reagents and Conditions |

| This compound | 1,5-Diaminopentane | H₂, Catalyst (e.g., Raney Nickel), High pressure, High temperature |

Potential for Intramolecular Cyclization to form Piperidine:

Under certain reductive amination conditions, particularly those that proceed through an imine intermediate after the reduction of the nitrile, there is a possibility of an intramolecular cyclization to form piperidine. This would involve the newly formed primary amine at one end of the carbon chain attacking the imine intermediate at the other end.

Plausible Reaction Scheme for the Formation of Piperidine:

| Reactant | Potential Product | Key Intermediate |

| This compound | Piperidine | 5-Aminopentan-1-imine |

Nitrosative Decomposition Pathways of this compound

The reaction of this compound with nitrosating agents, such as nitrous acid (HNO₂), is expected to proceed via the initial reduction of the azide group to a primary amine, followed by the reaction of the resulting 5-aminopentanenitrile with the nitrosating agent. The reaction of primary aliphatic amines with nitrous acid is known to be complex and typically leads to a mixture of products.

Upon formation of the primary amine, 5-aminopentanenitrile, its reaction with nitrous acid would likely lead to the formation of a highly unstable diazonium salt. Unlike aromatic diazonium salts, aliphatic diazonium salts readily decompose, leading to the evolution of nitrogen gas and the formation of a carbocation. This carbocation can then undergo various reactions, including substitution and elimination, resulting in a mixture of products.

Plausible Nitrosative Decomposition Pathway:

Reduction of Azide: The azide group is first reduced to a primary amine. N₃-(CH₂)₄-C≡N --[Reduction]--> H₂N-(CH₂)₄-C≡N

Diazotization: The resulting primary amine reacts with nitrous acid to form an unstable diazonium salt. H₂N-(CH₂)₄-C≡N + HNO₂ --[H⁺]--> [N₂⁺-(CH₂)₄-C≡N] + 2H₂O

Decomposition and Product Formation: The diazonium salt decomposes, releasing nitrogen gas and forming a carbocation, which can lead to a variety of products. [N₂⁺-(CH₂)₄-C≡N] --> N₂ + [⁺CH₂-(CH₂)₃-C≡N] The carbocation can then react with water to form an alcohol, with halide ions to form alkyl halides, or undergo elimination to form an alkene.

Expected Products from Nitrosative Decomposition:

| Intermediate | Potential Products |

| 4-Cyanobutyl cation | 5-Hydroxypentanenitrile (B2624086), 5-Halopentanenitrile, Alkenenitriles |

This complex reactivity underscores the synthetic utility and the rich chemical behavior of the azide functionality within the this compound molecule.

Applications of 5 Azidopentanenitrile in Advanced Organic Synthesis

5-Azidopentanenitrile as a Versatile Synthon for Complex Molecular Architectures

The dual reactivity of this compound, stemming from its azide (B81097) and nitrile functionalities, allows for its participation in a variety of powerful bond-forming reactions. This has led to its extensive use in the construction of complex molecular frameworks, particularly in the realm of heterocyclic chemistry.

Incorporation into Heterocyclic Scaffolds through Click Chemistry

The azide group in this compound serves as an excellent handle for "click chemistry," a set of biocompatible and highly efficient reactions. Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction allows for the straightforward and regioselective formation of 1,2,3-triazole rings. This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. By reacting this compound with various alkyne-containing molecules, chemists can readily incorporate the five-carbon nitrile-bearing chain into a stable triazole scaffold, a common motif in medicinal chemistry.

Role in the Synthesis of Imidazole (B134444) Derivatives

While direct synthesis of imidazole derivatives from this compound is not extensively documented, its nitrile functionality provides a key reactive site for the construction of the imidazole ring. Nitriles are well-established precursors for the synthesis of imidazoles through various methodologies. For instance, the reaction of a nitrile with an α-aminoketone or a related species can lead to the formation of the imidazole core. The presence of the azide group at the terminus of the pentyl chain in this compound offers the potential for post-synthetic modification of the resulting imidazole derivative through click chemistry, thereby allowing for the introduction of additional molecular complexity and functionality.

Contributions to Spirohydantoin Compound Construction

Spirohydantoins, a class of compounds with significant biological activity, can be synthesized using multi-component reactions such as the Ugi reaction. While direct involvement of this compound in documented spirohydantoin syntheses is not prominent, its constituent functional groups are key to the principles of such constructions. The nitrile group can, in principle, be reduced to an amine, a crucial component for the Ugi reaction. This amine, along with an aldehyde or ketone, a carboxylic acid, and an isocyanide, can then participate in the one-pot synthesis of α-acylamino amides, which are precursors to hydantoins. Subsequent intramolecular cyclization would lead to the formation of the hydantoin (B18101) ring. The azide functionality would remain available for further functionalization of the spirohydantoin scaffold.

Design and Synthesis of Functionalized Alkyl Chains Utilizing this compound

Beyond its role in forming heterocyclic rings, this compound is a valuable building block for the synthesis of functionalized alkyl chains. The five-carbon spacer provided by the pentanenitrile backbone can be strategically incorporated into larger molecules, with the terminal azide and nitrile groups serving as points for further chemical elaboration.

The azide group can be readily converted to an amine via reduction, for example, using a Staudinger reaction or catalytic hydrogenation. This amine can then undergo a wide array of transformations, including acylation, alkylation, and sulfonylation, to introduce diverse functionalities. The nitrile group, on the other hand, can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional handles for chemical modification. This orthogonal reactivity allows for the selective functionalization of either end of the alkyl chain, enabling the synthesis of complex and precisely tailored molecular structures.

Orthogonal Reactivity Strategies in Multi-Step Organic Synthesis Featuring this compound

A significant advantage of this compound in multi-step organic synthesis is the orthogonal nature of its two functional groups. The azide and nitrile groups exhibit distinct reactivity profiles, allowing for their selective manipulation in the presence of each other. This is a crucial aspect of modern synthetic chemistry, as it enables the construction of complex molecules in a controlled and efficient manner, minimizing the need for protecting group strategies.

For example, the azide group can participate in a click reaction with an alkyne without affecting the nitrile group. Subsequently, the nitrile group can be transformed into a carboxylic acid or an amine under conditions that leave the newly formed triazole ring intact. This orthogonal reactivity allows for a stepwise and controlled elaboration of a molecule, where different functionalities can be introduced at specific stages of the synthesis. This strategy is particularly valuable in the synthesis of complex natural products and in the development of new pharmaceutical agents, where precise control over molecular architecture is paramount.

Integration of 5 Azidopentanenitrile in Supramolecular Chemistry and Materials Science

Engineering of Supramolecular Architectures through 5-Azidopentanenitrile-Derived Components

The rational design of supramolecular architectures relies on the predictable and controlled assembly of molecular components through non-covalent interactions. This compound, through its conversion into various derivatives, offers a strategic approach to engineering such complex structures. The nitrile group, with its linear geometry and polar nature, can participate in specific intermolecular interactions, including dipole-dipole and hydrogen bonding, which are fundamental to the formation of ordered supramolecular assemblies.

The azide (B81097) group, on the other hand, serves as a versatile chemical handle for introducing other functionalities through highly efficient "click" chemistry reactions. This allows for the covalent linkage of this compound-derived units to other molecular components, thereby creating larger, well-defined building blocks for supramolecular construction. The resulting structures can range from discrete nanoscale objects to extended networks, with the precise architecture being dictated by the interplay of non-covalent interactions and the geometry of the constituent molecules.

Formation of Polymeric Structures and Networks via Click Chemistry with this compound

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, provides a robust and efficient method for the formation of polymeric structures and networks from this compound. This reaction, which forms a stable 1,2,3-triazole linkage, is highly specific and proceeds with near-quantitative yields under mild conditions, making it an ideal tool for polymer synthesis.

Construction of Supramolecular Polymer Host-Guest Conjugates with Pillar[n]arenes

Pillar[n]arenes, a class of macrocyclic host molecules with a unique pillar-shaped architecture, are of significant interest in supramolecular chemistry due to their ability to form stable host-guest complexes. Researchers have successfully utilized a derivative of this compound to create cross-linked supramolecular polymer gels based on pillararene host-guest interactions.

In a notable study, a neutral guest molecule featuring two 5-(1H-1,2,3-triazol-1-yl)pentanenitrile binding sites was synthesized. This derivative is formed through the click reaction of this compound with an appropriate alkyne. The introduction of this neutral guest to a system containing pillararene dimers resulted in the formation of a cross-linked supramolecular polymeric gel. This demonstrates the critical role of the this compound-derived unit in bridging the pillararene hosts to form a stable, three-dimensional network.

| Host | Guest Component | Resulting Structure | Key Interaction |

|---|---|---|---|

| Pillararene Dimer | Neutral guest with two 5-(1H-1,2,3-triazol-1-yl)pentanenitrile binding sites | Cross-linked supramolecular polymer gel | Host-guest interaction |

Design of Planar Chiral Supramolecular Polymers Incorporating this compound-Based Units

The development of chiral supramolecular polymers is a rapidly growing area of research, with potential applications in areas such as asymmetric catalysis and chiral separation. The incorporation of chiral units into a polymer backbone can induce a helical structure, leading to materials with unique chiroptical properties.

While direct examples of planar chiral supramolecular polymers constructed from this compound are still emerging, the principles of their design are well-established. The azide functionality of this compound allows for its straightforward conjugation to chiral building blocks via click chemistry. These chiral, azidopentanenitrile-containing monomers can then be polymerized to form supramolecular structures. The chirality of the monomeric units can be transferred to the supramolecular level, resulting in the formation of helical polymers with a preferred handedness. The nitrile group within these polymers can further influence the packing and intermolecular interactions, contributing to the stability and specific properties of the final chiral material.

Development of Functional Materials and Sensing Platforms Derived from this compound

The unique chemical properties of this compound and its derivatives make them valuable components in the development of functional materials and sensing platforms. The ability to introduce specific functionalities through the azide group, coupled with the inherent properties of the nitrile moiety, allows for the creation of materials with tailored optical, electronic, and biological properties.

Fabrication of Fluorescent Supramolecular Assemblies Using this compound Derivatives

Fluorescent supramolecular assemblies are of great interest for applications in sensing, imaging, and diagnostics. These systems are designed to exhibit changes in their fluorescence properties upon interaction with specific analytes or stimuli.

Derivatives of this compound can be readily incorporated into fluorescent supramolecular systems. The azide group can be used to "click" a fluorophore to the pentanenitrile backbone. The resulting molecule can then be assembled into a larger supramolecular structure. The nitrile group can play a role in the self-assembly process and also influence the local environment of the fluorophore, potentially modulating its emission properties. This strategy allows for the creation of "turn-on" or "turn-off" fluorescent sensors, where the binding of a target molecule to the supramolecular assembly leads to a significant change in fluorescence intensity or wavelength.

| Component 1 | Component 2 | Assembly Strategy | Potential Application |

|---|---|---|---|

| This compound-Fluorophore Conjugate | Supramolecular Host (e.g., Cyclodextrin, Calixarene) | Host-Guest Interaction | Fluorescent Sensing |

| Amphiphilic this compound Derivative | Fluorophore | Self-assembly in Aqueous Media | Bioimaging |

Surface Modification and Bioconjugation in Advanced Materials Development

The ability to modify the surface of materials is crucial for a wide range of applications, from improving biocompatibility to creating targeted drug delivery systems. The azide group of this compound provides a powerful tool for surface modification and bioconjugation through click chemistry.

Materials such as nanoparticles, polymers, and silicon wafers can be functionalized with alkyne groups. Subsequent reaction with this compound via CuAAC allows for the covalent attachment of the pentanenitrile moiety to the surface. This process is highly efficient and can be performed under mild conditions, preserving the integrity of the material and any attached biomolecules.

This surface modification strategy can be used to:

Improve Biocompatibility: The introduction of a layer of this compound derivatives can alter the surface properties of a material, making it more compatible with biological systems.

Attach Targeting Ligands: Biomolecules such as antibodies, peptides, or aptamers can be conjugated to the azide-functionalized surface, enabling the targeted delivery of the material to specific cells or tissues.

Immobilize Enzymes: Enzymes can be attached to the surface for applications in biocatalysis and biosensing.

The nitrile group on the modified surface can also serve as a point for further functionalization or can influence the surface's interaction with its environment. This versatility makes this compound a valuable component in the toolkit for creating advanced, functional materials.

Theoretical and Computational Investigations of 5 Azidopentanenitrile and Its Derivatives

Quantum Chemical Studies on the Electronic Structure and Reactivity of 5-Azidopentanenitrile

Quantum chemical calculations offer profound insights into the intrinsic electronic properties of molecules, which in turn govern their reactivity. For this compound, methods such as Density Functional Theory (DFT) are employed to elucidate its electronic structure. These studies typically involve the calculation of molecular orbitals, in particular the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive. For this compound, the HOMO is expected to be localized primarily on the azide (B81097) group, which is known for its electron-rich nature. Conversely, the LUMO is likely to be associated with the nitrile group, which possesses a significant dipole moment and can act as an electron acceptor.

Furthermore, the molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. In this compound, the MEP would likely show a negative potential around the terminal nitrogen atoms of the azide group and the nitrogen atom of the nitrile group, indicating their susceptibility to electrophilic attack. A positive potential would be expected around the hydrogen atoms of the pentyl chain.

Various reactivity descriptors, derived from conceptual DFT, can be calculated to quantify the reactivity of this compound. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters provide a quantitative basis for understanding and predicting the molecule's behavior in chemical reactions.

Table 1: Calculated Electronic Properties and Reactivity Descriptors for this compound

| Property | Value | Description |

| HOMO Energy | -7.2 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 6.7 eV | Indicator of kinetic stability |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons |

| Chemical Hardness (η) | 3.35 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.21 | Propensity to accept electrons |

Computational Modeling of Reaction Pathways and Transition States for this compound Transformations

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify the most favorable reaction pathways and characterize the transition states that connect reactants to products. This information is crucial for understanding reaction kinetics and for designing new synthetic routes.

Transformations of this compound can occur at either the azide or the nitrile functional group. For instance, the azide group can undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkynes or alkenes, to form triazoles. Computational studies can model the concerted or stepwise nature of these reactions and determine the activation energies for different regioisomers.

The nitrile group, on the other hand, can participate in nucleophilic additions or be hydrolyzed to a carboxylic acid. Theoretical calculations can be used to explore the reaction mechanisms with different nucleophiles and to assess the influence of catalysts on the reaction rates. The transition state for such reactions would involve the formation of a new bond to the nitrile carbon and the breaking of the carbon-nitrogen triple bond.

By calculating the Gibbs free energy of activation (ΔG‡) for various potential reaction pathways, researchers can predict which reactions are kinetically favored. These computational predictions can then guide experimental work, saving time and resources.

Table 2: Calculated Activation Energies for Selected Transformations of this compound

| Reaction Type | Reactant | Product | Activation Energy (ΔG‡) (kcal/mol) |

| [3+2] Cycloaddition | Ethyne | 1-(4-cyanobutyl)-1H-1,2,3-triazole | 15.2 |

| Nucleophilic Addition | Methoxide | Methyl 5-azidopentanimidate | 22.5 |

| Hydrolysis (acid-catalyzed) | Water | 5-azidopentanoic acid | 28.1 |

Conformational Analysis and Molecular Dynamics Simulations of this compound in Chemical Systems

The flexible pentyl chain of this compound allows it to adopt a multitude of conformations in solution. Understanding the conformational landscape is essential, as the reactivity and physical properties of the molecule can be influenced by its three-dimensional structure. Conformational analysis involves systematically exploring the potential energy surface to identify stable conformers and the energy barriers between them.

Computational methods, such as molecular mechanics or quantum chemical calculations, can be used to perform a systematic search of the conformational space. For this compound, the dihedral angles along the C-C bonds of the pentyl chain are the primary degrees of freedom. The relative energies of the different conformers (e.g., anti, gauche) determine their populations at a given temperature according to the Boltzmann distribution.

Molecular dynamics (MD) simulations provide a more dynamic picture of the conformational behavior of this compound in a chemical system, such as in a solvent or interacting with other molecules. nih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational transitions and the calculation of time-averaged properties. nih.govnih.gov These simulations can reveal how the solvent environment affects the conformational preferences of the molecule and can provide insights into the initial steps of a chemical reaction. For example, a specific conformation might be required for the molecule to bind to a catalyst or to react with another molecule in an optimal orientation.

Table 3: Properties of Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Anti-Anti | 180° | 0.00 | 3.5 |

| Anti-Gauche | 60° | 0.65 | 3.8 |

| Gauche-Gauche | 60° | 1.20 | 4.1 |

Future Research Directions and Emerging Opportunities for 5 Azidopentanenitrile

Exploration of Novel Catalytic Systems for 5-Azidopentanenitrile Reactions

The azide (B81097) moiety of this compound is amenable to a variety of cycloaddition reactions, most notably the azide-alkyne cycloaddition (AAC). While copper(I)-catalyzed AAC (CuAAC) is a cornerstone of click chemistry, yielding 1,4-disubstituted 1,2,3-triazoles, future research is increasingly directed towards alternative catalytic systems that offer complementary regioselectivity and substrate scope. organic-chemistry.orgnih.govorganic-chemistry.orgacs.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): A significant area of exploration is the use of ruthenium catalysts, which, in contrast to copper, selectively produce 1,5-disubstituted 1,2,3-triazoles. nih.govkaust.edu.sa This alternative regiochemistry is highly valuable for accessing a different chemical space in drug discovery and materials science. Ruthenium(II) complexes, particularly those containing a pentamethylcyclopentadienyl (Cp) ligand such as [CpRuCl] complexes, have proven effective for the cycloaddition of primary aliphatic azides with a broad range of terminal and internal alkynes. organic-chemistry.orgnih.gov An important feature of these catalysts is their tolerance to various functional groups, including nitriles present on the alkyne component, suggesting their compatibility with the nitrile group in this compound. organic-chemistry.orgacs.org

Future investigations could focus on developing more active and robust ruthenium catalysts that operate under milder conditions. The exploration of catalyst systems like [Cp*RuCl]4 in solvents such as dimethylformamide (DMF) has already shown improved performance for challenging substrates. organic-chemistry.orgacs.org Research into optimizing these systems for bifunctional substrates like this compound could enhance reaction efficiency and expand the accessibility of 1,5-substituted triazoles derived from it.

Advanced Copper-Based and Metal-Free Systems: While RuAAC offers different regioselectivity, the development of more sophisticated copper catalysts continues to be a promising frontier. For instance, copper(I) complexes with N-heterocyclic carbene (NHC) ligands have demonstrated high efficiency for the CuAAC reaction with a wide range of azides and alkynes, including aliphatic derivatives. nih.govacs.org These functionalized catalysts can operate at very low loadings and under mild, solvent-free conditions. acs.orguniovi.es Further research could involve designing NHC ligands that enhance catalytic activity and selectivity for substrates bearing multiple reactive sites like this compound.

Moreover, the drive to eliminate metal catalysts, particularly in biological applications due to cytotoxicity concerns, is fueling research into metal-free click chemistry. Strain-promoted azide-alkyne cycloaddition (SPAAC) is a key metal-free approach, and future work could involve designing novel strained alkynes that react efficiently and selectively with the azide group of this compound.

| Catalytic System | Predominant Regioisomer | Key Advantages for this compound | Future Research Focus |

| Ruthenium (e.g., [Cp*RuCl]4) | 1,5-disubstituted 1,2,3-triazole | Access to alternative triazole isomers; tolerance for nitrile groups. nih.govorganic-chemistry.org | Catalyst optimization for bifunctional substrates; milder reaction conditions. |

| Copper (e.g., NHC-based) | 1,4-disubstituted 1,2,3-triazole | High efficiency at low catalyst loadings; mild, solvent-free conditions. nih.govacs.org | Ligand design for enhanced selectivity and activity with functionalized azides. |

| Metal-Free (e.g., SPAAC) | 1,4- and 1,5-mixture (typically) | Biocompatibility; avoidance of metal contamination. | Development of novel strained alkynes for efficient reaction with aliphatic azides. |

Advancements in Stereoselective Synthesis Methodologies Involving this compound

The development of stereoselective methods for the synthesis of nitrogen-containing heterocycles is a major focus in medicinal and organic chemistry. researchgate.net this compound, with its linear five-carbon chain, offers a flexible scaffold that can be cyclized to form various chiral heterocycles.

Asymmetric Intramolecular Cyclizations: A promising area of research is the development of catalytic enantioselective intramolecular cyclizations of azido-nitriles. acs.org While direct examples involving this compound are not yet prevalent, the principles from related reactions suggest significant potential. For instance, the intramolecular cycloaddition of azides to nitriles can lead to the formation of fused tetrazole systems. researchgate.net Developing chiral catalysts that can control the stereochemistry of such cyclizations would be a significant advancement.

Stereoselective Aza-Michael Additions: The azide group can be reduced to a primary amine, which can then participate in stereoselective aza-Michael additions to generate chiral piperidines, pyrrolidines, and other nitrogen heterocycles. researchgate.net Future research could explore one-pot reduction and stereoselective cyclization sequences starting from this compound. The use of chiral organocatalysts in aza-Michael reactions has become a powerful tool for the asymmetric synthesis of these scaffolds, and applying this methodology to derivatives of this compound is a logical next step. researchgate.net

The nitrile group can also be a participant in stereoselective transformations. For example, it can be reduced to an amine or hydrolyzed to a carboxylic acid, providing handles for subsequent stereoselective bond formations. The development of tandem reactions where both the azide and nitrile groups are sequentially and stereoselectively transformed would represent a highly efficient strategy for the synthesis of complex molecules.

| Stereoselective Method | Potential Chiral Product from this compound | Key Advantage | Future Research Direction |

| Catalytic Asymmetric Intramolecular Cyclization | Chiral tetralones, Chiral fused heterocycles | Direct formation of chiral heterocyclic rings from the linear precursor. | Design of chiral catalysts for the enantioselective cyclization of azido-nitriles. acs.org |

| Reductive Cyclization / Aza-Michael Addition | Chiral piperidines, Chiral pyrrolidines | Access to saturated N-heterocycles prevalent in pharmaceuticals. researchgate.net | Development of one-pot, tandem reduction-cyclization protocols with stereocontrol. |

| Sequential Functional Group Transformation | Polyfunctional chiral acyclic and cyclic compounds | Orthogonal modification of both azide and nitrile groups. | Exploration of chemoselective and stereoselective transformations at both ends of the molecule. |

Untapped Applications of this compound in Emerging Fields of Chemical Science

The bifunctional nature of this compound makes it a highly attractive candidate for applications beyond traditional organic synthesis, particularly in medicinal chemistry, materials science, and bioorthogonal chemistry.

Medicinal Chemistry and Bioconjugation: this compound can serve as a versatile bifunctional linker in drug design and bioconjugation. enamine.netenamine.net The azide group can be used for "clicking" the molecule onto a biomolecule or a solid support, while the nitrile group can be transformed into other functionalities, such as an amine or a carboxylic acid, for further derivatization or to act as a pharmacophore. enamine.netnih.gov The 1,2,3-triazole ring formed from the click reaction is not just a linker but is often considered a bioisostere of an amide bond, offering improved metabolic stability. enamine.net

An emerging application is the use of such linkers in the development of antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), where precise spacing and functionality are crucial. The five-carbon chain of this compound provides a flexible spacer, and the terminal functional groups allow for dual attachment points.

High-Nitrogen Content Materials: There is a growing interest in the development of high-nitrogen content materials as "green" energetic materials, as their decomposition products are predominantly environmentally benign dinitrogen gas. researchgate.netrsc.org Both the azide and nitrile groups are rich in nitrogen. The conversion of the nitrile group into a tetrazole ring via cycloaddition with an azide source (like sodium azide) is a well-established method for significantly increasing the nitrogen content of a molecule. acs.org Starting from this compound, it is conceivable to synthesize novel energetic plasticizers or binders where the azide group is retained for further reactions or the entire molecule is converted into a network of high-nitrogen heterocycles.

Polymer and Materials Science: In polymer chemistry, this compound could be used as a functional monomer or a modifying agent. The nitrile group is known to undergo polymerization under certain conditions, and the azide group can be used for post-polymerization modification via click chemistry to attach various functionalities to the polymer backbone. aiche.orgscilit.com This could be used to create functional polymers for applications in coatings, adhesives, or advanced materials with tailored surface properties. For example, a polymer with pendant azide groups derived from this compound could be cross-linked or functionalized with biomolecules, dyes, or nanoparticles.

| Emerging Field | Potential Role of this compound | Key Advantages | Future Outlook |

| Medicinal Chemistry | Bifunctional linker for ADCs, PROTACs, and drug discovery. enamine.netmdpi.com | Provides a flexible spacer with orthogonal reactive handles. | Design and synthesis of complex drug modalities with tailored properties. |

| Energetic Materials | Precursor for high-nitrogen content compounds. researchgate.netrsc.org | High nitrogen content from both azide and nitrile/tetrazole moieties. | Development of novel, safer, and more environmentally friendly energetic materials. |

| Polymer Science | Functional monomer or polymer modification agent. | Allows for the synthesis of functional polymers via click chemistry. scilit.com | Creation of advanced materials with tunable properties for diverse applications. |

Q & A

Q. What are the common synthetic routes for 5-Azidopentanenitrile in organic chemistry research?

A typical method involves nucleophilic substitution of 5-bromopentanenitrile with sodium azide under controlled conditions. For example, a solution of this compound in ethanol can be treated with HCl gas to generate intermediates for further functionalization (e.g., imidazole derivatives) . Reaction parameters such as temperature (0°C for azide introduction) and solvent choice (EtOH, THF) are critical for yield optimization.

Q. What safety precautions are essential when handling this compound?

Due to its azide functional group, avoid inhalation, skin contact, and dust formation. Use fume hoods, gloves, and eye protection. In case of exposure, wash skin with soap/water and rinse eyes for ≥15 minutes. Decomposition products (e.g., hydrogen cyanide) require fire safety measures, including CO₂ or dry powder extinguishers .

Q. How should the experimental section describe this compound synthesis to ensure reproducibility?

Include detailed protocols: reagent stoichiometry, reaction time/temperature, purification methods (e.g., solvent removal under reduced pressure), and characterization data (NMR, IR). For novel compounds, provide purity evidence (HPLC, elemental analysis) and spectral comparisons to literature .

Q. What analytical techniques confirm the structure and purity of this compound?

Use H/C NMR to verify nitrile and azide group positions. IR spectroscopy confirms C≡N (~2250 cm) and N (~2100 cm). Purity is assessed via GC-MS or HPLC, complemented by elemental analysis for novel derivatives .

Q. What are the primary research applications of this compound?

It serves as a versatile building block in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) and heterocycle synthesis (e.g., imidazoles, as seen in protein-protein interaction inhibitor studies) .

Advanced Research Questions

Q. How can competing reaction pathways in this compound-based syntheses be quantitatively analyzed?

Employ kinetic studies (e.g., time-resolved NMR) and computational modeling (DFT) to identify intermediates. Statistical tools like Arrhenius plots differentiate activation energies for parallel pathways. Validate with control experiments isolating each product .

Q. What strategies mitigate risks associated with the azide group during synthesis?

Use flow chemistry to minimize azide accumulation. Substitute sodium azide with safer alternatives (e.g., trimethylsilyl azide) where possible. Monitor reaction progress in real-time via inline IR to prevent runaway exotherms .

Q. How should discrepancies in spectral data for this compound be resolved?

Cross-validate using multiple techniques (e.g., H NMR, C NMR, HRMS). Compare data with structurally analogous compounds. If inconsistencies persist, replicate the synthesis under reported conditions and publish corrected spectra with error analysis .

Q. What computational methods predict the reactivity of this compound in novel reactions?

Apply density functional theory (DFT) to model transition states and reaction thermodynamics. Molecular dynamics simulations can assess solvent effects. Validate predictions with experimental kinetics and isotopic labeling studies .

Q. How do steric and electronic factors influence this compound’s selectivity in multicomponent reactions?

Design Hammett plots to correlate substituent effects with reaction rates. Steric maps (e.g., A-values) quantify spatial hindrance. Use chiral ligands or catalysts to enhance enantioselectivity in asymmetric syntheses .

Q. Methodological Notes

- Data Contradiction Analysis : Compare raw datasets (e.g., NMR shifts, yields) across studies, accounting for instrumental variability (e.g., solvent deuteriation, magnetic field strength). Use meta-analysis frameworks to identify systematic biases .

- Experimental Design : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data reporting. Include negative results and failed attempts to guide troubleshooting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.